Withaphysalin S
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Overview
Description
Withaphysalin S is a naturally occurring compound belonging to the class of withanolides, which are a group of modified C28 ergostane-type steroids. These compounds are predominantly found in plants of the Solanaceae family, particularly in the genus Physalis . This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of withaphysalins typically involves the oxidation of the C-18 methyl group into a carboxylic acid, leading to the formation of an additional lactone ring by the linkage between the C-18 carboxylic acid and the C-20 hydroxyl group in the basic skeleton of withanolide . This process requires specific reaction conditions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of withaphysalins, including Withaphysalin S, often involves the extraction and purification from plant sources, particularly from species of the genus Physalis. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Withaphysalin S undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive withanolides.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Withaphysalin S exerts its effects through several molecular targets and pathways:
Anticancer: Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory: Suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB and STAT3 pathways.
Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Withaphysalin S is unique among withanolides due to its specific structural modifications and potent biological activities. Similar compounds include:
Withaphysalin A: Exhibits similar anticancer and anti-inflammatory properties but differs in its molecular structure.
2,3-Dihydro-withaphysalin C: Another withanolide with notable anti-inflammatory activity.
Properties
Molecular Formula |
C29H40O8 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(1R,2S,3S,5S,6R,8S,9R,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-3,18,19-trihydroxy-8-methoxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-en-14-one |
InChI |
InChI=1S/C29H40O8/c1-14-11-22(36-24(33)15(14)2)27(4)19-13-18(30)23-16-12-21(32)29(34)9-6-7-20(31)26(29,3)17(16)8-10-28(19,23)25(35-5)37-27/h6-7,16-19,21-23,25,30,32,34H,8-13H2,1-5H3/t16-,17+,18+,19-,21-,22-,23-,25+,26+,27-,28+,29+/m1/s1 |
InChI Key |
NPXYPNIBFMPFKU-IIODSFQOSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)[C@H](O2)OC)O)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)OC)O)C)C |
Origin of Product |
United States |
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